![molecular formula C14H19Cl2N3 B2751517 4-(4-Phenylimidazol-1-yl)piperidine;dihydrochloride CAS No. 1205637-77-9](/img/structure/B2751517.png)
4-(4-Phenylimidazol-1-yl)piperidine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Phenylimidazol-1-yl)piperidine;dihydrochloride” is a chemical compound used in scientific research. It has a molecular weight of 316.23 . The compound is an off-white solid .
Synthesis Analysis
While specific synthesis methods for “4-(4-Phenylimidazol-1-yl)piperidine;dihydrochloride” were not found, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “4-(4-Phenylimidazol-1-yl)piperidine;dihydrochloride” is 1S/C14H17N3O.2ClH/c1-3-13(18-14-5-7-15-8-6-14)4-2-12(1)17-10-9-16-11-17;;/h1-4,9-11,14-15H,5-8H2;2*1H . This indicates the presence of 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.Physical And Chemical Properties Analysis
“4-(4-Phenylimidazol-1-yl)piperidine;dihydrochloride” is an off-white solid . It has a molecular weight of 316.23 . The InChI code for this compound is 1S/C14H17N3O.2ClH/c1-3-13(18-14-5-7-15-8-6-14)4-2-12(1)17-10-9-16-11-17;;/h1-4,9-11,14-15H,5-8H2;2*1H .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Research into compounds like SB-649868 , an orexin 1 and 2 receptor antagonist, highlights the importance of studying the disposition and metabolism of novel chemical entities. The study on SB-649868 provided comprehensive insights into how the compound is processed in the body, including its elimination pathways and the formation of metabolites. This kind of research is crucial for understanding the potential therapeutic applications and safety profiles of new chemical entities, including those related to 4-(4-Phenylimidazol-1-yl)piperidine; dihydrochloride (Renzulli et al., 2011).
Neuropharmacology and Receptor Antagonism
Another area of application is in neuropharmacology, where compounds like CERC-301 , a GluN2B-selective N-methyl-D-aspartate receptor antagonist, are studied for their potential in treating conditions such as major depressive disorder. The preclinical pharmacology and pharmacokinetics of such compounds are meticulously characterized to inform clinical trial dose selection, underscoring the role of chemical compounds in advancing psychiatric medication (Garner et al., 2015).
Cancer Research
In the realm of cancer research, compounds like CPT-11 (Irinotecan) , a topoisomerase I inhibitor, demonstrate the critical role of chemical entities in developing oncological therapeutics. Studies focus on the pharmacokinetics, pharmacodynamics, and efficacy of such compounds in treating various cancers, offering insights into how similar chemical structures might be leveraged for therapeutic purposes (Rowinsky et al., 1994).
Environmental Health and Toxicology
Research on the presence of carcinogenic compounds in food and the environment, such as heterocyclic amines, is vital for understanding the impact of chemical compounds on public health. Studies measuring the levels of these compounds in human subjects and assessing their potential risks contribute to regulatory standards and dietary recommendations, which might indirectly relate to the broader implications of chemical compounds like 4-(4-Phenylimidazol-1-yl)piperidine; dihydrochloride in environmental health (Turteltaub et al., 1999).
Mécanisme D'action
Target of Action
The primary target of 4-(4-Phenylimidazol-1-yl)piperidine;dihydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and is an essential co-receptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, through a strong salt-bridge interaction . This interaction is facilitated by the basic nitrogen atom present in the compound . The presence of two or more lipophilic groups in the ligand is another common feature of most of the antagonists .
Biochemical Pathways
The compound affects the biochemical pathway involving the CCR5 receptor. This receptor plays a crucial role in the entry of HIV-1 into cells . By interacting with the CCR5 receptor, the compound can potentially inhibit the entry of HIV-1, thereby affecting the progression of the infection .
Result of Action
The result of the compound’s action is the potential inhibition of HIV-1 entry into cells . This is achieved through its interaction with the CCR5 receptor, which is an essential co-receptor for HIV-1 entry . By blocking this receptor, the compound could potentially prevent the progression of HIV-1 infection .
Propriétés
IUPAC Name |
4-(4-phenylimidazol-1-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2ClH/c1-2-4-12(5-3-1)14-10-17(11-16-14)13-6-8-15-9-7-13;;/h1-5,10-11,13,15H,6-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJIKTTZFDFVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=C2)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylimidazol-1-yl)piperidine;dihydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.